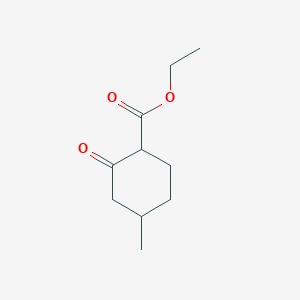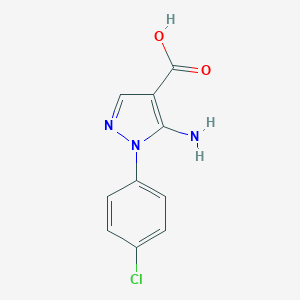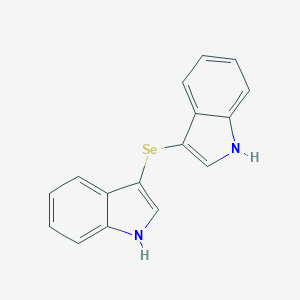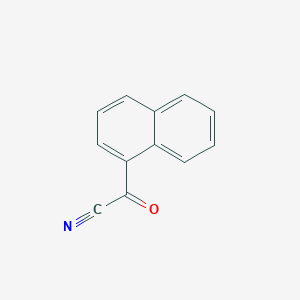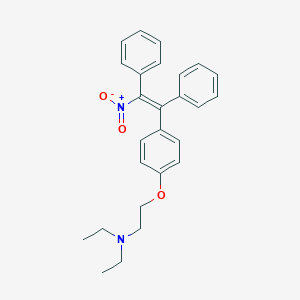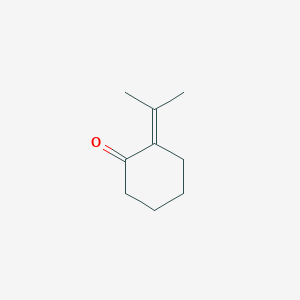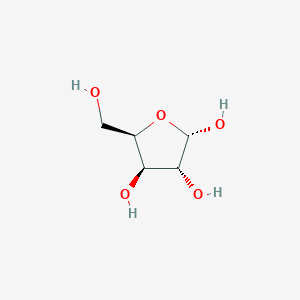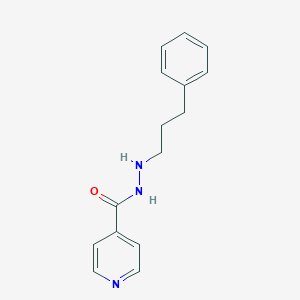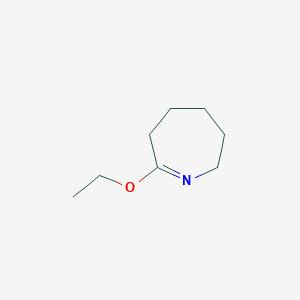
2-(4-Aminophényl)éthylamine
Vue d'ensemble
Description
2-(4-Aminophenyl)ethylamine, also known as 4-(2-aminoethyl)aniline, is an organic compound with the chemical formula C8H12N2. It is characterized by the presence of both amino and phenyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Applications De Recherche Scientifique
2-(4-Aminophenyl)ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of pharmaceuticals, dyes, and polymers.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of heat-resistant biopolyureas and other advanced materials .
Mécanisme D'action
Target of Action
2-(4-Aminophenyl)ethylamine, also known as 4-(2-Aminoethyl)aniline , is a chemical compound with the molecular formula C8H12N2 It has been used in chemical modification of silk fibroin , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It has been used in coupling with carbohydrates by reductive amination to yield modified carbohydrates . This suggests that it may interact with its targets through amination reactions, leading to changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
Its use in the chemical modification of silk fibroin implies that it may influence protein structure and function, potentially affecting pathways related to protein synthesis, folding, and degradation.
Pharmacokinetics
It is soluble in chloroform and methanol to some extent, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of appropriate solvents or carriers.
Result of Action
Its use in the chemical modification of silk fibroin suggests that it may alter the physical and chemical properties of proteins, potentially influencing their function and interactions with other molecules.
Action Environment
The action, efficacy, and stability of 2-(4-Aminophenyl)ethylamine may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can impact its action. Additionally, it is air sensitive , indicating that exposure to air could affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
2-(4-Aminophenyl)ethylamine has been used as a reagent in polycondensation reactions
Cellular Effects
It has been used in the chemical modification of silk fibroin, which suggests it may interact with protein structures .
Molecular Mechanism
It has been used in polycondensation reactions, suggesting it may participate in bond formation between molecules .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-(4-Aminophenyl)ethylamine in laboratory settings. It is known to be air sensitive and should be stored under inert gas at 2–8 °C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Aminophenyl)ethylamine can be synthesized through several methods. One common synthetic route involves the reduction of 4-nitrophenethylamine. The reduction process typically uses hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm .
Industrial Production Methods
Industrial production of 2-(4-Aminophenyl)ethylamine often involves fermentation techniques. Genetically engineered Escherichia coli strains are used to produce the compound through fed-batch cultures. The highest reported yield is 7.2%, achieved within 72 hours under optimized aeration conditions to maximize production and avoid degradation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form more stable amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Stable amines
Substitution: Alkylated or acylated derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenethylamine: Similar structure but with a chlorine atom instead of an amino group.
4-Aminophenethylamine: Similar structure but lacks the ethylamine side chain.
4-(2-Aminoethyl)aniline: Another name for 2-(4-Aminophenyl)ethylamine.
Uniqueness
2-(4-Aminophenyl)ethylamine is unique due to its combination of amino and phenyl groups, which provide versatile reactivity and functionality. This makes it valuable in various synthetic and industrial applications .
Propriétés
IUPAC Name |
4-(2-aminoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPMZQXEPNWCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158902 | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-00-9 | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13472-00-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Aminophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminophenethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X34DV3E856 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
